molecular formula C9H9BrO3 B1314248 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 69638-06-8

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B1314248
CAS No.: 69638-06-8
M. Wt: 245.07 g/mol
InChI Key: SDTPFVAZAREICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, featuring a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies . The compound’s bromine atom can participate in halogen bonding, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing its binding affinity and specificity towards target biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules through halogen and hydrogen bonding, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For example, the compound’s bromine atom can interact with nucleophilic sites on enzymes, potentially inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo hydrolysis or oxidation, leading to changes in its chemical structure and biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s hydroxyl and methoxy groups can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted. These metabolic processes can influence the compound’s overall bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its log Kow value, influence its distribution and accumulation in different tissues. Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methoxyacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as methylene chloride or acetic acid. The reaction conditions may vary, but it is generally carried out at room temperature to ensure a high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanol.

Scientific Research Applications

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: Used in the design of haptens for the screening of specific antibodies.

    Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPFVAZAREICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543314
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69638-06-8
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.